molecular formula C26H26N4O5S B10958414 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B10958414
M. Wt: 506.6 g/mol
InChI Key: FSHLRTKCGRFOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a sulfonyl group, and a pyrimidinylamino group. Its molecular formula is C22H24N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE involves multiple steps. One common method starts with the preparation of the intermediate 2-isopropyl-5-methylphenol, which is then reacted with formaldehyde to form 2-isopropyl-5-methylphenoxymethyl chloride. This intermediate is further reacted with 4-aminosulfonylphenylpyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and pyrimidinylamino groups play crucial roles in this inhibitory action.

Comparison with Similar Compounds

Similar Compounds

  • 2-ISOPROPYL-5-METHYLPHENOXYACETIC ACID
  • N-(4-SULFAMOYLPHENYL)-2-FURAMIDE

Uniqueness

5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H26N4O5S/c1-17(2)22-11-5-18(3)15-24(22)34-16-20-8-12-23(35-20)25(31)29-19-6-9-21(10-7-19)36(32,33)30-26-27-13-4-14-28-26/h4-15,17H,16H2,1-3H3,(H,29,31)(H,27,28,30)

InChI Key

FSHLRTKCGRFOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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